molecular formula C23H17N B13126954 2,3,5-Triphenylpyridine

2,3,5-Triphenylpyridine

Cat. No.: B13126954
M. Wt: 307.4 g/mol
InChI Key: UPXUEBAVPGYKCC-UHFFFAOYSA-N
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Description

2,3,5-Triphenylpyridine is a heterocyclic aromatic compound with the molecular formula C23H17N. It is characterized by a pyridine ring substituted with three phenyl groups at the 2, 3, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Triphenylpyridine typically involves the cyclization of ketoximes with phenylacetic acids. One notable method utilizes a strontium-doped lanthanum cobaltite perovskite (La0.6Sr0.4CoO3) as a heterogeneous catalyst. This catalyst facilitates the oxidative functionalization of the sp3 C–H bond in phenylacetic acid, leading to the formation of the desired triphenylpyridine structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of recyclable heterogeneous catalysts like La0.6Sr0.4CoO3 suggests potential for scalable and environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Triphenylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the pyridine ring or the phenyl substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridine nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

2,3,5-Triphenylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Triphenylpyridine involves its interaction with molecular targets through its aromatic and nitrogen-containing structure. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its phenyl groups also enable π-π interactions with other aromatic systems, contributing to its biological and chemical activities .

Comparison with Similar Compounds

Uniqueness: 2,3,5-Triphenylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other triphenylpyridine derivatives may not be as effective .

Properties

Molecular Formula

C23H17N

Molecular Weight

307.4 g/mol

IUPAC Name

2,3,5-triphenylpyridine

InChI

InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(24-17-21)20-14-8-3-9-15-20/h1-17H

InChI Key

UPXUEBAVPGYKCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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